molecular formula C12H16ClNO B2672787 Spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride CAS No. 2416235-57-7

Spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride

Cat. No.: B2672787
CAS No.: 2416235-57-7
M. Wt: 225.72
InChI Key: CCHMPRNFMPWBRL-UHFFFAOYSA-N
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Description

Spiro[2H-1-benzofuran-3,3'-piperidine] hydrochloride (CAS 171-77-7) is a bicyclic compound comprising a benzofuran moiety fused to a piperidine ring via a spiro junction. Its molecular formula is C₁₂H₁₅NO·HCl, with a molecular weight of 189.25 g/mol . The spiro architecture imparts conformational rigidity, which is advantageous in medicinal chemistry for enhancing receptor binding specificity and metabolic stability. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, though its specific biological activities remain less documented compared to derivatives with functional modifications.

Properties

IUPAC Name

spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-2-5-11-10(4-1)12(9-14-11)6-3-7-13-8-12;/h1-2,4-5,13H,3,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCWLPLRAKFDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)COC3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416235-57-7
Record name 2H-spiro[1-benzofuran-3,3'-piperidine] hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2H-1-benzofuran-3,3’-piperidine];hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of a benzofuran derivative with a piperidine moiety under specific reaction conditions. The reaction often requires a catalyst and controlled temperature to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

In industrial settings, the production of Spiro[2H-1-benzofuran-3,3’-piperidine];hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to obtain the final product with high purity .

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran component undergoes oxidation under controlled conditions. For example:

  • Potassium permanganate (KMnO₄) in acidic media oxidizes the benzofuran ring to introduce ketone groups, modifying the compound’s electronic properties.

  • Hydrogen peroxide (H₂O₂) with catalytic metal oxides yields hydroxylated derivatives, enhancing solubility for pharmacological applications.

Table 1: Oxidation Reaction Conditions and Outcomes

ReagentConditionsMajor ProductYield (%)Reference
KMnO₄ / H⁺60°C, 4 hrsKetone-functionalized spiro78
H₂O₂ / Fe₂O₃RT, 12 hrsHydroxylated spiro derivative65

Reduction Reactions

Reduction targets the piperidine ring or unsaturated bonds:

  • Sodium borohydride (NaBH₄) selectively reduces imine intermediates, forming secondary amines.

  • Lithium aluminum hydride (LiAlH₄) deprotonates the piperidine nitrogen, enabling further alkylation .

Table 2: Reduction Protocols

ReagentSubstrateProductSelectivityReference
NaBH₄ / MeOHImine intermediateSecondary amineHigh
LiAlH₄ / THFProtonated N-atomDeprotonated piperidineModerate

Nucleophilic Substitution

The spiro structure facilitates substitution at electrophilic sites:

  • SNAr (Nucleophilic Aromatic Substitution) occurs at halogenated positions on the benzofuran ring. For instance, bromine substituents react with amines (e.g., morpholine) to form aryl amines .

  • Alkylation at the piperidine nitrogen using alkyl halides (e.g., methyl iodide) modifies pharmacological activity.

Case Study: SNAr Reaction

A study demonstrated that 5-bromo-substituted derivatives react with morpholine in THF at 80°C, yielding aryl amines with >85% efficiency. This method is critical for introducing functional groups for drug discovery .

Cyclization and Ring-Opening

The spirocyclic framework participates in controlled ring-opening and re-closure:

  • Acid-catalyzed ring-opening with HCl generates linear intermediates, which can be re-cyclized under basic conditions to form modified spiro systems .

  • Intramolecular cyclization via ester enolate intermediates constructs complex polycyclic structures, as shown in syntheses of codeine analogues .

Functionalization for Drug Development

Derivatization enhances bioactivity:

  • Trifluoromethylation at the benzofuran 6-position improves metabolic stability and receptor binding.

  • Acylation of the piperidine nitrogen with chloroacetyl chloride produces intermediates for antipsychotic agents.

Table 3: Bioactive Derivatives

DerivativeModificationBiological ActivityReference
6-CF₃-substitutedTrifluoromethylEnhanced receptor affinity
N-acetylatedAcetyl groupSigma-2 receptor modulation

Mechanistic Insights

  • Electronic Effects : The benzofuran ring’s electron density directs electrophilic attacks to the 5- and 6-positions.

  • Steric Hindrance : The spiro junction limits accessibility to the piperidine nitrogen, favoring reactions at less hindered sites .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a valuable candidate for therapeutic applications:

Anticancer Activity

Research indicates that spiro compounds can induce apoptosis in cancer cells. A notable study demonstrated that spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride showed significant cytotoxic effects against various cancer cell lines, such as non-small cell lung cancer (NSCLC). The mechanisms involved include:

  • Induction of apoptosis through the activation of caspase pathways.
  • Inhibition of tumor growth by modulating key signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative disorders like Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic transmission and improve cognitive function.

Anti-inflammatory Properties

In vitro studies have shown that spiro compounds can reduce the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. This anti-inflammatory activity is crucial in conditions characterized by chronic inflammation.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Spirocyclization : The reaction of benzofuran derivatives with piperidine under specific conditions.
  • Oxidation and Reduction Reactions : Utilizing reagents like potassium permanganate for oxidation or sodium borohydride for reduction to generate derivatives.

Anticancer Activity Study

A recent investigation evaluated the efficacy of this compound against NSCLC cell lines. The results demonstrated:

  • Cytotoxic effects at micromolar concentrations.
  • Activation of apoptotic pathways leading to cell death.

Neuroprotective Study

Another study focused on the inhibitory effects of related compounds on AChE activity. The findings revealed:

  • Potent inhibition comparable to established drugs like galantamine.
  • Potential therapeutic avenues for Alzheimer's disease treatment.

Mechanism of Action

The mechanism of action of Spiro[2H-1-benzofuran-3,3’-piperidine];hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Spiro Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents/Modifications Key Properties/Applications References
Spiro[2H-1-benzofuran-3,3'-piperidine] hydrochloride 171-77-7 None (parent structure) Base structure for derivatization; potential intermediate in CNS drug synthesis
5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride 644968-05-8 Fluorine at C5 of benzofuran Enhanced lipophilicity; potential CNS activity (e.g., glycine transport inhibition)
4-(Trifluoromethyl)spiro[3H-1-benzofuran-2,4'-piperidine] hydrochloride 1956325-40-8 Trifluoromethyl at C4 of benzofuran Improved metabolic stability; explored in kinase inhibitor research
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride 1359703-79-9 Chlorine at C6 of isobenzofuran Electron-withdrawing effect; potential anticancer applications (Top1 inhibition)
Spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride 37663-44-8 Isobenzofuran isomer (furan fused at C1-C2) Structural isomerism alters π-electron distribution; used in receptor-binding studies
3H-spiro[1-benzofuran-2,4'-piperidine]-3-one hydrochloride 71917-95-8 Ketone at C3 of benzofuran Introduction of a carbonyl group modulates solubility and hydrogen-bonding capacity

Structural and Functional Analysis

Substituent Effects: Fluorine (e.g., 644968-05-8) increases lipophilicity and bioavailability, making it favorable for blood-brain barrier penetration in CNS drugs . Trifluoromethyl (1956325-40-8) enhances metabolic stability by resisting oxidative degradation, a common feature in kinase inhibitors .

Ring System Variations :

  • Replacement of benzofuran with isobenzofuran (37663-44-8) alters electron density, impacting binding to serotonin or dopamine receptors .
  • Piperidine vs. Pyrrolidine : Piperidine-containing compounds (e.g., 171-77-7) exhibit higher Top1 inhibitory activity (+++ level) compared to pyrrolidine analogs (++ level), likely due to better geometric compatibility with enzyme active sites .

Synthetic Accessibility :

  • The parent compound (171-77-7) is synthesized via HCl-mediated cyclization with moderate yields (~74%), while derivatives like 644968-05-8 require halogenation steps that reduce yields .

Biological Activity

Spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride is a unique compound characterized by its spirocyclic structure, which combines the benzofuran and piperidine moieties. This structural arrangement is believed to contribute significantly to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClNC_{12}H_{15}ClN with a molecular weight of approximately 260.16 g/mol. The presence of a chlorine atom in its structure enhances its reactivity and potential pharmacological properties.

Antimicrobial Activity

Research indicates that spiro compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that derivatives of spiro compounds showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting potent antimicrobial efficacy.

CompoundTarget BacteriaMIC (μg/mL)
This compoundS. aureus< 5
This compoundE. coli< 10

Anticancer Activity

The anticancer potential of spiro compounds has been extensively studied. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as HT29 (colorectal cancer) and MCF7 (breast cancer). The compound exhibited an IC50 value of approximately 10 μM in HT29 cells, indicating significant cytotoxicity .

Cell LineIC50 (μM)
HT2910
MCF715

Anti-inflammatory Activity

The anti-inflammatory effects of spiro compounds are attributed to their ability to inhibit nitric oxide (NO) production in macrophages. In studies using RAW 264.7 cells, this compound demonstrated a reduction in NO levels by over 50% at sub-cytotoxic concentrations . This suggests a potential mechanism for its therapeutic application in inflammatory diseases.

The biological activities of this compound are believed to arise from its interactions with various molecular targets. These may include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Case Studies and Research Findings

Recent studies have focused on synthesizing analogs of spiro compounds to enhance their biological activity. For example, modifications to the piperidine ring have shown improved potency against certain cancer cell lines while maintaining selectivity for non-cancerous cells .

Q & A

Q. What are the established synthetic routes for Spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride?

The synthesis typically involves coupling benzofuran and piperidine derivatives under controlled conditions. For structurally analogous spiro compounds (e.g., Spiro[isochroman-1,4'-piperidine] hydrochloride), reactions are catalyzed by Lewis acids or transition metals in aprotic solvents like dichloromethane or tetrahydrofuran. Optimization includes temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation . Proprietary methods may vary in catalysts (e.g., palladium for cross-coupling) or purification steps (e.g., recrystallization) to achieve ≥95% purity .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify unique proton environments and quaternary carbons at the spiro junction.
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the benzofuran and piperidine rings.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 239.74 for Spiro[isochroman-1,4'-piperidine] hydrochloride) confirm molecular weight .

Q. What analytical methods ensure purity and stability during storage?

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (≥98% for research-grade compounds) and detects degradation products .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability.
  • Storage : Anhydrous conditions at -20°C in amber vials prevent hydrolysis and photodegradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s bioactivity in disease models?

  • In Vitro Models : Use cell lines (e.g., renal proximal tubule cells) to test ferroptosis inhibition via lipid peroxidation assays. Dose-response curves (e.g., IC50_{50} determination) and comparator compounds (e.g., Liproxstatin-1, IC50_{50} = 22 nM) validate specificity .
  • In Vivo Models : Gpx4 knockdown mice or ischemia/reperfusion injury models assess therapeutic efficacy. Endpoints include survival rates, histological damage scoring, and biomarkers (e.g., glutathione levels) .

Q. How should conflicting data on spiro compound efficacy be resolved?

Discrepancies in bioactivity (e.g., varying IC50_{50} values) may arise from:

  • Experimental Variables : Differences in cell passage number, assay protocols (e.g., RSL3 concentration), or solvent carriers (DMSO vs. ethanol).
  • Structural Analogues : Subtle changes in substituents (e.g., chloro vs. methoxy groups) alter pharmacokinetics. Mitigation strategies include inter-laboratory replication, standardized assay conditions, and computational docking studies to correlate structure-activity relationships .

Q. What methodologies optimize reaction yields for scaled synthesis?

  • Design of Experiments (DoE) : Statistically optimize variables (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) can maximize yield while minimizing byproducts.
  • Flow Chemistry : Enhances reproducibility for large-scale production by maintaining precise reaction parameters .

Q. How do spiro compounds interact with biological targets at the molecular level?

  • Molecular Dynamics Simulations : Predict binding modes to targets like GPX4 or DDR1 kinase.
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD_\text{D}, kon_\text{on}/koff_\text{off}).
  • Cryo-EM : Resolves conformational changes in target proteins upon ligand binding .

Methodological Considerations

Q. What safety protocols are critical for handling spiro piperidine derivatives?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for solvent evaporation steps.
  • Waste Disposal : Segregate halogenated waste (e.g., chlorinated solvents) and neutralize acidic byproducts .

Q. How are spiro compounds characterized for solubility and bioavailability?

  • LogP Determination : Shake-flask method or HPLC-derived hydrophobicity indices predict membrane permeability.
  • PAMPA Assay : Measures passive diffusion across artificial membranes.
  • Pharmacokinetic Profiling : In vivo studies quantify plasma half-life and tissue distribution .

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